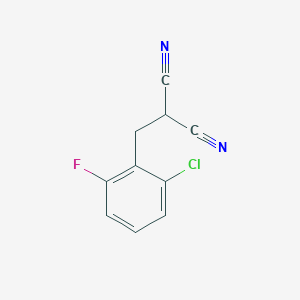

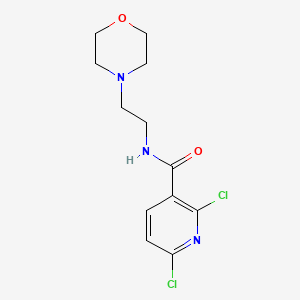

![molecular formula C18H16FNO3 B2395376 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid CAS No. 924220-43-9](/img/structure/B2395376.png)

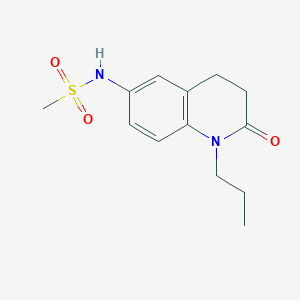

3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid” is a chemical compound with the CAS Number: 924220-43-9 . It has a molecular weight of 313.33 . The IUPAC name for this compound is 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid” is 1S/C18H16FNO3/c1-23-13-5-2-11(3-6-13)18-14(7-9-17(21)22)15-10-12(19)4-8-16(15)20-18/h2-6,8,10,20H,7,9H2,1H3,(H,21,22) . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

The melting point of “3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid” is between 136-137 degrees Celsius . It is a powder at room temperature .

Aplicaciones Científicas De Investigación

- Application : 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid exhibits promising cytotoxicity against cancer cells. Researchers have investigated its impact on cell viability and apoptosis pathways .

- Application : Scientists have designed triple-acting PPARα, -γ, and -δ agonists based on this compound’s structure. These molecules may have therapeutic potential in metabolic disorders .

- Application : Researchers have synthesized and characterized 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethylpropanoic acid, a derivative of our compound, for positron emission tomography (PET) imaging applications .

- Application : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives, including our compound, were tested in vitro against RNA and DNA viruses. Their potential antiviral activity is an exciting avenue for further exploration .

- Application : Researchers investigate innovative methods to construct indoles, including our compound, as a moiety in selected alkaloids. These studies contribute to the development of efficient synthetic strategies .

Anticancer Properties

PPAR Agonist Design

Radiolabeling for Imaging

Antiviral Activity

Heterocyclic Synthesis Methods

Safety And Hazards

Propiedades

IUPAC Name |

3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3/c1-23-13-5-2-11(3-6-13)18-14(7-9-17(21)22)15-10-12(19)4-8-16(15)20-18/h2-6,8,10,20H,7,9H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUUZCZMTANOOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

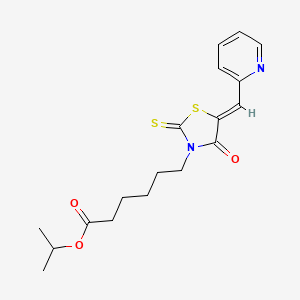

![3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2395295.png)

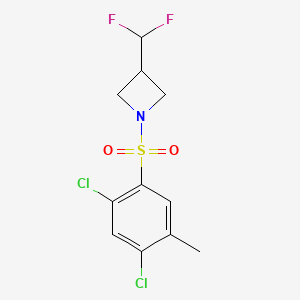

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(1-ethylsulfonylpiperidin-4-yl)prop-2-enamide](/img/structure/B2395298.png)

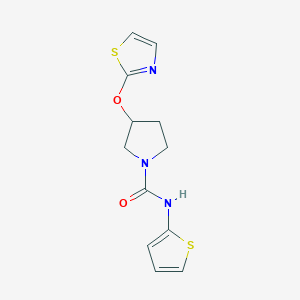

![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2395301.png)

![2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2395303.png)

![N-[(2-Ethylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2395304.png)